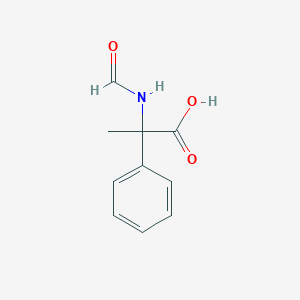

2-formylamino-2-phenyl-propionic acid

Description

BenchChem offers high-quality 2-formylamino-2-phenyl-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-formylamino-2-phenyl-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3381-60-0 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

2-formamido-2-phenylpropanoic acid |

InChI |

InChI=1S/C10H11NO3/c1-10(9(13)14,11-7-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14) |

InChI Key |

QLRKSVGTYRLLEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC=O |

Origin of Product |

United States |

Foundational & Exploratory

"2-formylamino-2-phenyl-propionic acid" basic properties

Executive Summary

2-Formylamino-2-phenyl-propionic acid (CAS: 3381-60-0), also recognized as N-formyl-α-methylphenylglycine , is a specialized non-proteinogenic amino acid derivative.[1] Structurally, it represents an

This compound serves as a critical intermediate in the synthesis of

Part 1: Chemical Identity & Physicochemical Properties[2][3]

Structural Analysis

Unlike canonical amino acids, the

IUPAC Name: 2-Formamido-2-phenylpropanoic acid Common Synonyms: N-Formyl-α-methylphenylglycine; (+)-N-Formyl-2-phenylalanine (ambiguous usage); 2-Formylamino-2-phenylpropionic acid.

Key Properties Table

| Property | Value / Description |

| CAS Number | 3381-60-0 |

| Molecular Formula | |

| Molecular Weight | 193.20 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| Acidity (pKa) | ~3.5 (COOH) (Estimated based on |

| Chirality | Exists as (R)- and (S)-enantiomers; CAS 3381-60-0 often refers to the (+)-isomer or racemate depending on grade.[2][3][4] |

| Stability | Stable under standard conditions; Formyl group hydrolyzes in strong acid/base. |

Part 2: Synthesis & Production Methodologies

The synthesis of 2-formylamino-2-phenyl-propionic acid typically proceeds via the formation of the parent amino acid (

Synthesis Workflow (Graphviz)

Figure 1: Synthetic route via Bucherer-Bergs hydantoin intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Parent Amino Acid (Bucherer-Bergs)

-

Reagents: Acetophenone (1.0 eq), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq).

-

Procedure: Dissolve reagents in 50% aqueous ethanol. Heat to 60°C for 24 hours. The solution will precipitate 5-methyl-5-phenylhydantoin.

-

Hydrolysis: Reflux the hydantoin in 3M NaOH for 48 hours. Acidify to pH 6.0 with HCl to precipitate 2-amino-2-phenylpropanoic acid .

Step 2: N-Formylation

This step converts the free amine to the formylamino derivative.

-

Reagents: 2-Amino-2-phenylpropanoic acid (10 mmol), Formic Acid (98%, 20 mL), Acetic Anhydride (10 mL).

-

Activation: Pre-mix Formic Acid and Acetic Anhydride at 0°C to generate the mixed anhydride (formyl acetate) in situ. Stir for 30 minutes.

-

Addition: Add the amino acid solid slowly to the mixture.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of ninhydrin-active spot).

-

Work-up: Quench with ice water (50 mL). Evaporate solvents under reduced pressure. Recrystallize the residue from water/ethanol to yield 2-formylamino-2-phenyl-propionic acid .

Part 3: Applications in Drug Discovery & Resolution

Enzymatic Kinetic Resolution

The N-formyl group is a classic "handle" for enzymatic resolution. Acylase enzymes (e.g., Acylase I from Aspergillus or Hog Kidney) are stereoselective.

-

Mechanism: The enzyme selectively hydrolyzes the L-enantiomer (or S-enantiomer) of the N-formyl derivative back to the free amino acid, leaving the D-enantiomer (R-enantiomer) as the unreacted N-formyl compound.

-

Utility: This allows for the separation of the enantiomers of

-methylphenylglycine, which is difficult to achieve by crystallization alone.

Peptidomimetics

Incorporating this residue into peptides restricts the conformational space due to the Thorpe-Ingold effect (gem-dimethyl effect analog).

-

Helix Promotion: The steric bulk of the phenyl and methyl groups at the

-position forces the peptide backbone into helical turns ( -

Protease Resistance: The lack of an

-proton prevents abstraction by proteases, significantly increasing the metabolic half-life of peptide drugs.

Part 4: Analytical Characterization

To validate the identity of 2-formylamino-2-phenyl-propionic acid, the following spectral data should be obtained.

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-d6, 400 MHz):

-

1.75 (s, 3H,

-

7.20–7.45 (m, 5H,

-

8.05 (s, 1H,

-

8.80 (s, 1H,

-

12.50 (br s, 1H,

-

1.75 (s, 3H,

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): Calculated -

Negative Mode (

): Calculated

Part 5: Safety & Handling

-

GHS Classification: Warning.[4]

-

Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Use standard PPE (gloves, lab coat, safety goggles). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2-8°C, desiccated. The formyl group is susceptible to slow hydrolysis if exposed to moisture over long periods.

References

-

Sigma-Aldrich. 2-Formylamino-2-phenyl-propionic acid Product Sheet. Accessed Feb 2026. Link

-

PubChem. 2-Amino-2-phenylpropanoic acid (Parent Compound Data). National Library of Medicine. Link

-

GuideChem. CAS 3381-60-0 Basic Information and Suppliers. Link

-

CymitQuimica. Properties of Alpha-Methyl-Phenylglycine Derivatives. Link

Sources

The Formyl-Methionine Signature: From Bacterial Initiation to Innate Immunity

Abstract

The discovery of N-formyl amino acids, specifically N-formylmethionine (fMet), represents a pivotal moment in molecular biology that bridged the gap between prokaryotic protein synthesis and eukaryotic innate immunity. This guide reconstructs the historical and experimental trajectory of fMet—from its identification as the universal bacterial initiator by Marcker and Sanger in 1964 to the characterization of the Formyl Peptide Receptor (FPR) family. We analyze the mechanistic logic behind these discoveries, provide reproducible historical and modern protocols, and illustrate the signaling pathways that make N-formyl peptides critical biomarkers in infection and sterile inflammation.

The Prokaryotic Signature: Discovery of the Initiator (1964)

1.1 The Theoretical Gap

In the early 1960s, the genetic code was being cracked, but a fundamental problem remained: How does the ribosome distinguish the start of a protein chain from an internal methionine residue? The prevailing theory suggested a "punctuation mark" in the genetic code, but the chemical nature of this marker was unknown.

1.2 The Marcker & Sanger Experiment (1964)

The Experiment: K.A.[1] Marcker and Frederick Sanger utilized fractionated E. coli tRNA charged with radioactive methionine (

The Observation: They observed two distinct radioactive spots. One corresponded to the expected Methionyl-tRNA.[2] The second, unexpected spot was resistant to amine-reactive reagents, suggesting a blocked N-terminus. Chemical analysis identified this group as a formyl group.

The Causality: The formyl group (

Key Insight: The formylation reaction occurs after methionine is attached to the tRNA, catalyzed by Methionyl-tRNA formyltransferase (FMT).[2] This ensures that only the specific initiator tRNA (

) is formylated, while the elongator tRNA () remains unmodified.

1.3 Visualization: Bacterial Initiation Complex

The following diagram illustrates the assembly of the initiation complex, highlighting the exclusive role of fMet-tRNA.

Figure 1: The logic of bacterial initiation.[3] The formyl group (added by FMT) tags the methionine, allowing IF2 to distinguish the initiator tRNA from elongator tRNAs.

The Immunological Bridge: From Bacteria to Neutrophils (1975-1976)

2.1 The Chemotactic Hypothesis

By the 1970s, it was known that leukocytes (neutrophils) migrated toward bacterial supernatants, but the specific chemoattractant was unidentified.[4] Schiffmann et al. (1975) synthesized the connection:

-

Premise A: Bacteria initiate protein synthesis with N-formylmethionine.[1][2][5]

-

Premise B: Bacterial proteins are degraded or secreted, releasing short N-formyl peptides.

-

Hypothesis: The mammalian immune system evolved to recognize this specific "prokaryotic signature" (fMet) as a Pathogen-Associated Molecular Pattern (PAMP).

2.2 Identification of fMet-Leu-Phe (fMLP)

Schiffmann and colleagues tested synthetic N-formyl peptides against neutrophil chemotaxis.[6]

-

Result: Peptides with a free amine (e.g., Met-Leu-Phe) were inactive.

-

Optimization: Showell et al. (1976) performed Structure-Activity Relationship (SAR) studies, identifying N-formyl-methionyl-leucyl-phenylalanine (fMLP) as the most potent agonist, active at nanomolar concentrations (

M).

Table 1: Structure-Activity Relationship (SAR) of Chemotactic Peptides

| Peptide Sequence | ED50 (Chemotaxis) | Activity Status | Mechanistic Insight |

| fMet-Leu-Phe (fMLP) | 7 x 10⁻¹¹ M | High Potency | Optimal hydrophobic pocket fit. |

| fMet-Met-Met | 2 x 10⁻⁹ M | Moderate | Hydrophobic residues preferred. |

| fMet-Leu | 4 x 10⁻⁷ M | Low | Tripeptides > Dipeptides. |

| Met-Leu-Phe | > 10⁻⁴ M | Inactive | N-formyl group is essential. |

| fNle-Leu-Phe | 1 x 10⁻¹¹ M | High Potency | Methionine sulfur is not strictly required (Norleucine substitution). |

The Receptor Era: Discovery of FPR (1977-Present)

3.1 Radioligand Binding to Cloning

The high potency of fMLP suggested a specific cell-surface receptor rather than a non-specific membrane interaction.

-

1977: Aswanikumar et al. used tritiated fMLP (

H-fMLP) to demonstrate saturable, high-affinity binding sites on rabbit neutrophils.[6][8] -

1990: Boulay et al. cloned the human N-formyl peptide receptor (FPR1), revealing it as a G-Protein Coupled Receptor (GPCR).

3.2 The Mitochondrial Connection (Sterile Inflammation)

Since mitochondria evolved from endosymbiotic bacteria, they retain the fMet initiation machinery.[3] Tissue damage releases mitochondrial N-formyl peptides, which activate FPRs on neutrophils.[9] This explains why sterile injury (trauma, ischemia) triggers an immune response similar to bacterial infection.

3.3 Visualization: FPR Signaling Pathway

The following diagram details the cascade triggered by fMLP binding to FPR1.

Figure 2: FPR1 Signal Transduction. Ligand binding activates G-proteins, leading to calcium flux and cytoskeletal rearrangement (chemotaxis).

Experimental Protocols

4.1 Chemical Synthesis of N-Formyl Peptides

Historical Method (Waki & Meienhofer, 1977) - Still valid for small scale.

Principle: Direct formylation of the amino ester using formic acid and Dicyclohexylcarbodiimide (DCC) to create the active formylating agent.[10]

Protocol:

-

Activation: Dissolve Formic acid (2.0 eq) in cold chloroform (

C). Add DCC (1.0 eq). Stir for 15 min to generate the active formyl-anhydride intermediate. -

Coupling: Add the Amino Acid tert-butyl ester (H-Met-Leu-Phe-OtBu). Add N-methylmorpholine (NMM) to neutralize.

-

Reaction: Stir at

C for 1 hour, then room temperature overnight. -

Purification: Filter off the Dicyclohexylurea (DCU) byproduct.[10] Wash filtrate with 5% NaHCO

and 1N HCl. -

Deprotection: Treat with Trifluoroacetic acid (TFA) to remove the t-butyl ester, yielding the free acid fMet-Leu-Phe.

Critical Control: Monitor the disappearance of the free amine using a ninhydrin test (should be negative after formylation).

4.2 Neutrophil Chemotaxis Assay (Boyden Chamber)

The Gold Standard for validating fMLP activity.

Protocol:

-

Preparation: Isolate human neutrophils from whole blood using a density gradient (e.g., Ficoll-Paque). Resuspend in HBSS buffer + 0.1% BSA.

-

Chamber Assembly: Place the chemoattractant (fMLP, range

to -

Membrane: Place a polycarbonate filter (3.0 µm pore size) between the upper and lower wells.

-

Cell Loading: Add neutrophil suspension (

cells/mL) to the upper wells. -

Incubation: Incubate at 37°C, 5% CO

for 45-60 minutes. -

Quantification: Remove the filter. Fix and stain (e.g., Giemsa). Count cells that have migrated through the pores to the underside of the filter.

Data Interpretation:

-

Chemotaxis: Directional migration (requires gradient).

-

Chemokinesis: Random migration (control: fMLP in both wells).

-

Bell-Shaped Curve: Note that high concentrations (

M) often cause receptor desensitization, reducing migration.

References

-

Marcker, K., & Sanger, F. (1964).[1][3] N-Formyl-methionyl-S-RNA.[11] Journal of Molecular Biology, 8(6), 835-840. Link

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[2][7][8][12][13][14][15][16] Proceedings of the National Academy of Sciences, 72(3), 1059-1062. Link

-

Showell, H. J., et al. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal secretion for neutrophils. Journal of Experimental Medicine, 143(5), 1154-1169.[15] Link

-

Aswanikumar, S., et al. (1977).[6][8] Demonstration of a receptor on rabbit neutrophils for chemotactic peptides.[7][15] Proceedings of the National Academy of Sciences, 74(5), 2154-2158. Link

-

Boulay, F., et al. (1990).[7] The human N-formylpeptide receptor.[7][14] Characterization of two cDNA isolates and evidence for a new subfamily of G-protein-coupled receptors.[7] Biochemistry, 29(50), 11123-11133.[7] Link

-

Waki, M., & Meienhofer, J. (1977). Efficient preparation of N-alpha-formylamino acid tert-butyl esters. Journal of Organic Chemistry, 42(11), 2019–2020. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. SMPDB [smpdb.ca]

- 3. Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 10. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The formation of N-formyl-methionyl-sRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural and functional characterization of the human formyl peptide receptor ligand-binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship of for-L-Met L-Leu-L-Phe-OMe analogues in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]

- 15. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 16. ingentaconnect.com [ingentaconnect.com]

A Technical Guide to the Putative Metabolic Fate of 2-formylamino-2-phenyl-propionic acid

Abstract

Introduction: Charting a Course for an Uncharacterized Molecule

2-formylamino-2-phenyl-propionic acid (CAS 3381-60-0) is an alpha-amino acid derivative characterized by a phenylpropionic acid scaffold with a formyl group protecting the alpha-amino moiety. While the parent structure, 2-phenylpropionic acid, is the backbone for a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), the metabolic fate of this N-formylated analogue remains unelucidated in peer-reviewed literature. Understanding the biotransformation of any xenobiotic is a cornerstone of drug development, toxicology, and molecular pharmacology. Metabolic pathways dictate a compound's pharmacokinetic profile, can produce active or toxic metabolites, and are central to predicting drug-drug interactions.

Given the absence of direct empirical data, this guide establishes a hypothetical metabolic landscape for 2-formylamino-2-phenyl-propionic acid. This predictive framework is not arbitrary; it is built upon the well-documented metabolism of two key structural components: the N-formylamino group and the 2-phenylpropionic acid core. We will proceed by dissecting the likely enzymatic transformations this molecule may undergo, from initial activation to terminal conjugation and excretion.

Proposed Metabolic Pathways: A Hypothetical Framework

The metabolic journey of a xenobiotic is typically a multi-step process designed to increase its polarity and facilitate elimination. We propose a convergent pathway model where 2-formylamino-2-phenyl-propionic acid is subject to several parallel and sequential enzymatic reactions.

Phase 0: The Gateway Deformylation Reaction

The N-formyl group represents a critical initial target for enzymatic hydrolysis. The removal of this group would unmask the primary amine, yielding 2-amino-2-phenylpropanoic acid and fundamentally altering the molecule's chemical properties.

Hypothesized Reaction: Enzymatic hydrolysis of the amide bond.

Enzymes Potentially Involved:

-

N-substituted Formamide Deformylases/Amidases: Several deformylases are known to hydrolyze N-substituted formamides.[1] These enzymes could recognize the N-benzylformamide-like structure within the target molecule.

-

Acylases and Esterases: Some promiscuous hydrolases, such as porcine liver esterase or certain lipases, have been shown to hydrolyze N-acetyl and N-formyl amino acids.[2]

The product of this reaction, 2-amino-2-phenylpropanoic acid, is a non-proteinogenic amino acid that would then enter its own metabolic cascade, potentially involving transamination or other amino acid metabolism pathways.

Phase I Metabolism: Functionalization of the Core Scaffold

Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For 2-formylamino-2-phenyl-propionic acid, the most probable Phase I reaction is the oxidation of the aromatic ring.

Hypothesized Reaction: Aromatic hydroxylation.

Enzymes Potentially Involved:

-

Cytochrome P450 (CYP) Monooxygenases: This superfamily of enzymes is the primary catalyst for the oxidation of aromatic rings in xenobiotics.[3][4][5] Hydroxylation can occur at the ortho-, meta-, or para-positions of the phenyl group, leading to the formation of distinct phenolic metabolites. The regioselectivity would be determined by the specific CYP isozyme involved (e.g., CYP2C9, CYP3A4).

This hydroxylation could occur on the parent N-formylated compound or on its metabolites, creating a matrix of potential hydroxylated derivatives.

Phase II Metabolism: Conjugation for Excretion

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, greatly increasing water solubility and facilitating elimination.[6]

Hypothesized Reactions:

-

Glucuronidation: The carboxylic acid moiety is a prime substrate for conjugation with glucuronic acid. This is a major metabolic pathway for xenobiotic carboxylic acids.[7]

-

Acyl-CoA Conjugation: Xenobiotic carboxylic acids can be activated to form thioesters with coenzyme A (CoA).[11][12]

-

Amino Acid Conjugation: Following deformylation, the resulting 2-amino-2-phenylpropanoic acid could potentially be N-acetylated.

The overall proposed metabolic network is visualized in the diagram below.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 7. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A method for the determination of UDP-glucuronosyltransferase activity toward arylcarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Metabolism of xenobiotic carboxylic acids: focus on coenzyme A conjugation, reactivity, and interference with lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Incorporation of xenobiotic carboxylic acids into lipids by cultured 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Impairment of the activity of the xenobiotic-metabolizing enzymes arylamine N-acetyltransferases 1 and 2 (NAT1/NAT2) by peroxynitrite in mouse skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-formyl-alpha-phenylglycine in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-formyl-alpha-phenylglycine, a derivative of the non-proteinogenic amino acid phenylglycine, represents a versatile chemical entity with significant, albeit nuanced, applications in medicinal chemistry. While not a therapeutic agent in its own right, its unique structural features—a chiral center, a formamide group, and an aromatic ring—make it a valuable tool in several key areas of drug discovery and development. This guide provides an in-depth exploration of the scientific principles and practical applications of N-formyl-alpha-phenylglycine, complete with detailed experimental protocols. We will delve into its role as a potential modulator of the innate immune system through N-formyl peptide receptors, its utility as a chiral resolving agent and a building block in asymmetric synthesis, and its application in peptide chemistry and the synthesis of complex bioactive molecules.

Introduction: The Scientific Underpinnings of N-formyl-alpha-phenylglycine's Utility

The significance of N-formyl-alpha-phenylglycine in medicinal chemistry is best understood by examining its constituent parts and their established roles in biological systems and chemical synthesis.

The Phenylglycine Scaffold: A Privileged Structure in Pharmacology

Phenylglycine and its derivatives are recognized as "privileged structures" in medicinal chemistry. These non-proteinogenic amino acids are integral components of numerous natural products and synthetic drugs, including antibiotics and agents targeting the central nervous system.[1][2][3] Their rigid structure, conferred by the direct attachment of the phenyl ring to the alpha-carbon, can impart conformational constraint to peptides, enhancing their metabolic stability and receptor binding affinity.[]

N-Formylation: From Immune Activation to Synthetic Strategy

The N-formyl group is a small, yet functionally significant, chemical modification. In a biological context, N-formylated peptides, such as the well-studied N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for leukocytes.[5][6] They are recognized by a class of G protein-coupled receptors known as N-formyl peptide receptors (FPRs), which play a crucial role in the innate immune response to bacterial infections and tissue damage.[7][8][9] This makes the N-formyl moiety a key pharmacophore for designing modulators of inflammation and immunity.[10][11]

From a synthetic standpoint, N-formylation serves as an effective protecting group strategy in peptide synthesis and as a versatile handle for the construction of various heterocyclic systems.[12][13][14]

Applications of N-formyl-alpha-phenylglycine in Medicinal Chemistry

The unique combination of a phenylglycine core and an N-formyl group endows N-formyl-alpha-phenylglycine with several potential applications in medicinal chemistry.

Modulator of N-Formyl Peptide Receptors (FPRs) and Immune Response

Given the established role of N-formylated peptides as ligands for FPRs, N-formyl-alpha-phenylglycine can be investigated as a potential modulator of this receptor family.[7][15] While simpler in structure than endogenous ligands like fMLP, it could act as an agonist, antagonist, or allosteric modulator, thereby influencing inflammatory and immune responses.[16][17] This opens avenues for its use in studying FPR signaling and as a starting point for the development of novel anti-inflammatory or immunomodulatory agents.

Conceptual Workflow for Screening N-formyl-alpha-phenylglycine as an FPR Modulator

Caption: Workflow for evaluating N-formyl-alpha-phenylglycine as an FPR modulator.

Chiral Resolving Agent

The chiral nature of N-formyl-alpha-phenylglycine makes it a candidate for use as a chiral resolving agent for racemic mixtures of amines and other basic compounds.[18] The principle lies in the formation of diastereomeric salts with the enantiomers of a racemic base. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salt regenerates the pure enantiomer of the base and the resolving agent. N-acylated amino acids, such as N-acetyl-D-phenylglycine, have been successfully used for this purpose.

Protocol for Chiral Resolution of a Racemic Amine using (R)- or (S)-N-formyl-alpha-phenylglycine

-

Salt Formation:

-

Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone).

-

In a separate flask, dissolve one equivalent of enantiomerically pure (R)- or (S)-N-formyl-alpha-phenylglycine in the same solvent, warming if necessary.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

Allow the mixture to cool to room temperature and then, if necessary, in an ice bath to induce crystallization of one of the diastereomeric salts.

-

-

Isolation of Diastereomeric Salt:

-

Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals thoroughly.

-

Analyze the optical purity of the mother liquor and the crystalline salt to determine the efficiency of the resolution.

-

-

Liberation of the Enantiopure Amine:

-

Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Add a stoichiometric amount of a base (e.g., 1 M NaOH) to neutralize the N-formyl-alpha-phenylglycine and liberate the free amine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the enantiomerically enriched amine.

-

-

Recovery of the Resolving Agent:

-

Acidify the aqueous layer from step 3 with a strong acid (e.g., 1 M HCl) to precipitate the N-formyl-alpha-phenylglycine.

-

Collect the precipitate by filtration, wash with cold water, and dry. The resolving agent can then be reused.

-

Building Block in Asymmetric Synthesis and Peptide Chemistry

N-formyl-alpha-phenylglycine can serve as a valuable chiral building block in the asymmetric synthesis of more complex molecules.[19][20] The formyl group can be used as a protecting group for the amine functionality during subsequent synthetic transformations.[13]

In peptide synthesis, the incorporation of non-proteinogenic amino acids like phenylglycine can enhance the pharmacological properties of peptides, such as resistance to enzymatic degradation.[] N-formyl-alpha-phenylglycine can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.

General Protocol for N-Formylation of alpha-Phenylglycine

This protocol describes a common method for the N-formylation of an amino acid.

-

Preparation of the Formylating Agent (Acetic Formic Anhydride in situ):

-

In a round-bottom flask cooled in an ice bath, add formic acid (1.5 equivalents).

-

Slowly add acetic anhydride (1.0 equivalent) dropwise with stirring.

-

Allow the mixture to stir at 0°C for 1-2 hours to form acetic formic anhydride.

-

-

N-Formylation Reaction:

-

Dissolve alpha-phenylglycine (1.0 equivalent) in formic acid at 0°C.

-

Slowly add the pre-formed acetic formic anhydride solution to the amino acid solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Isolation:

-

Remove the excess formic acid and acetic acid under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield N-formyl-alpha-phenylglycine.

-

Quantitative Data for Representative N-Formylation Reactions

| Amino Acid Substrate | Formylating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Glycine | Acetic Formic Anhydride | Formic Acid | 12 | 85-95 | General Procedure |

| L-Alanine | Acetic Formic Anhydride | Formic Acid | 12 | 80-90 | General Procedure |

| L-Phenylalanine | Acetic Formic Anhydride | Formic Acid | 16 | 82-92 | General Procedure |

| alpha-Phenylglycine | Acetic Formic Anhydride | Formic Acid | 18 | 75-85 | Inferred from general procedures |

Note: Yields are approximate and can vary based on reaction scale and purification method.

Precursor for Bioactive Heterocycles

The N-formyl group is a versatile functional group that can participate in various cyclization reactions to form heterocyclic ring systems, which are prevalent in many drug molecules.[14] N-formyl-alpha-phenylglycine can serve as a precursor for the synthesis of substituted imidazoles, oxazoles, and other nitrogen-containing heterocycles.

Illustrative Reaction Scheme for Heterocycle Synthesis

Caption: General scheme for heterocycle synthesis from N-formyl-alpha-phenylglycine.

Conclusion and Future Perspectives

N-formyl-alpha-phenylglycine is a multifaceted molecule with significant potential in various domains of medicinal chemistry. While its direct therapeutic applications are yet to be fully explored, its utility as a tool in drug discovery and development is evident. Its potential to modulate the innate immune system via FPRs warrants further investigation and could lead to the discovery of novel therapeutic agents. Furthermore, its established and potential applications in chiral resolution, asymmetric synthesis, and peptide chemistry solidify its importance as a valuable chemical entity for medicinal chemists. Future research should focus on a more detailed exploration of its biological activities and the expansion of its synthetic utility in the creation of diverse and complex molecular architectures.

References

- The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2024.1389595/full]

- N-formyl-L-methionyl-L-leucyl-L-phenylalanine | C21H31N3O5S | CID 443295. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-formyl-L-methionyl-L-leucyl-L-phenylalanine]

- Formyl-peptide receptors revisited. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12834398/]

- N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21372200/]

- Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [URL: https://www.mdpi.com/2072-6643/16/1/141]

- The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40103822/]

- The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Ingenta Connect. [URL: https://www.ingentaconnect.com/content/ben/cpd/2008/00000014/00000032/art00002]

- N-Formylmethionine-leucyl-phenylalanine. Wikipedia. [URL: https://en.wikipedia.org/wiki/N-Formylmethionyl-leucyl-phenylalanine]

- The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11913705/]

- The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. Alpha Origin. [URL: https://www.alphaorigin.com/the-crucial-role-of-n-phenylglycine-in-modern-pharmaceutical-synthesis.html]

- N‐formyl amino acid in selected bioactive molecules, background, and present work. ResearchGate. [URL: https://www.researchgate.net/figure/N-formyl-amino-acid-in-selected-bioactive-molecules-background-and-present-work_fig1_340845353]

- Comparative In Vivo Efficacy of N-Phenylglycine Analogs in Neuroscience and Inflammation. Benchchem. [URL: https://www.benchchem.

- Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27188437/]

- The Use of N-Formylamino Acids in Peptide Synthesis. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja01550a027]

- Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7955006/]

- Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7680790/]

- A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. ResearchGate. [URL: https://www.researchgate.net/publication/343603417_A_Remarkably_Simple_Protocol_for_the_N-Formylation_of_Amino_Acid_Esters_and_Primary_Amines]

- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol007042c]

- Solid Phase Formylation of N-Terminus Peptides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4905973/]

- Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11348174/]

- Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives. kchem.org. [URL: http://kchem.

- Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Publications. [URL: https://pubs.acs.org/doi/10.

- Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. BOC Sciences. [URL: https://www.bocsci.

- Phenylacetic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylacetic_acid]

- Synthesis method and operating steps for 2-phenylacetamide CAS 103-81-1. Mol-Instincts. [URL: https://www.mol-instincts.com/synthetic-protocol/synthesis-method-and-operating-steps-for-2-phenylacetamide-cas-103-81-1-mol-6600/]

- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem. [URL: https://www.benchchem.com/b-2015024-synthesis-of-functionalized-phenylacetic-acids-a-detailed-guide-for-researchers]

- Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. [URL: https://www.mdpi.com/2073-4344/14/5/459]

- Formylation Reactions in Medicinal Chemistry: A Core Technical Guide. Benchchem. [URL: https://www.benchchem.com/b-2015024-formylation-reactions-in-medicinal-chemistry-a-core-technical-guide]

- The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/np/c5np00025d]

- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25940955/]

- Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Google Patents. [URL: https://patents.google.

- Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. ResearchGate. [URL: https://www.researchgate.net/publication/273449335_Chemical_resolution_of_DL-phenylalanine_methyl_ester_using_N-acetyl-D-phenylglycine_as_resolving_agent]

- Resolution processes. Kessels SA. [URL: https://www.kessels.com/en/resolution-processes]

- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11388879/]

- N-Formylglycine. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/bidepharm/bdph9bccb60c]

- Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS. [URL: https://opus.uni-stuttgart.de/frontdoor/index/index/docId/4636]

Sources

- 1. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Formyl-L-methionyl-L-leucyl-L-phenylalanine | C21H31N3O5S | CID 443295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 7. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 8. Formyl-peptide receptors revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. ingentaconnect.com [ingentaconnect.com]

- 16. N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Resolution processes [kesselssa.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. bkcs.kchem.org [bkcs.kchem.org]

Introduction: The Significance of Chiral N-formyl-alpha-phenylglycine

Application Note: Chiral Separation of N-formyl-alpha-phenylglycine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

N-formyl-alpha-phenylglycine is a non-proteinogenic amino acid derivative.[1][2] Like many chiral molecules in the pharmaceutical and biotechnological sectors, its enantiomers can exhibit distinct pharmacological and toxicological profiles.[3][4] The precise separation and quantification of these enantiomers are therefore critical for drug development, ensuring the safety and efficacy of therapeutic agents.[3][5] This application note provides a comprehensive guide to the chiral separation of N-formyl-alpha-phenylglycine enantiomers, detailing the underlying principles, established protocols, and practical considerations for achieving high-resolution separation.

Principles of Chiral Recognition

The separation of enantiomers relies on the formation of transient diastereomeric complexes with a chiral selector.[6] This process creates a sufficient difference in Gibbs free energy between the two enantiomer-selector complexes, leading to differential retention times in a chromatographic system.[6] For phenylglycine derivatives, several interactions are key to achieving chiral recognition:

-

π-π Interactions: The phenyl group of the analyte can engage in π-π stacking with aromatic moieties on the chiral stationary phase (CSP).[6]

-

Hydrogen Bonding: The amide and carboxyl groups of N-formyl-alpha-phenylglycine are potent sites for hydrogen bond donor and acceptor interactions with the CSP.

-

Dipole-Dipole Interactions: The polar functional groups of the analyte contribute to dipole-dipole interactions with the chiral selector.[6]

-

Steric Interactions: The three-dimensional arrangement of substituents around the chiral center of both the analyte and the selector leads to steric hindrance, which can significantly influence the stability of the diastereomeric complexes.[6]

A successful chiral separation typically involves a combination of at least three of these interaction points, a concept often referred to as the "three-point interaction model".[6]

Methodologies for Chiral Separation

Several chromatographic and electrophoretic techniques have proven effective for the chiral resolution of N-formyl-alpha-phenylglycine and related compounds. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most common and versatile approach.[4][7][8][9] Supercritical Fluid Chromatography (SFC) offers a "greener" and often faster alternative, while Capillary Electrophoresis (CE) provides high efficiency and requires minimal sample and solvent.[10][]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for chiral separations due to the wide variety of commercially available chiral stationary phases (CSPs).[4][7][12]

3.1.1 Recommended Chiral Stationary Phases (CSPs)

For N-formyl-alpha-phenylglycine, polysaccharide-based and Pirkle-type CSPs are highly recommended.

-

Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), are known for their broad enantioselectivity.[12]

-

Pirkle-type CSPs: These are based on a chiral molecule, often an amino acid derivative like (R)-N-(3,5-dinitrobenzoyl)phenylglycine, covalently bonded to a silica support.[5][6] They are particularly effective for compounds capable of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[6]

3.1.2 HPLC Protocol: Separation on a Pirkle-Type CSP

This protocol provides a starting point for method development. Optimization will be necessary based on the specific instrumentation and desired resolution.

Table 1: HPLC Method Parameters

| Parameter | Recommended Conditions | Rationale |

| Column | Pirkle-type (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) | Provides multiple interaction sites (π-π, H-bonding, dipole) for effective chiral recognition of phenylglycine derivatives.[6] |

| Mobile Phase | Hexane/Isopropanol/Acetic Acid (e.g., 90:10:0.1, v/v/v) | Normal-phase conditions enhance hydrogen bonding and dipole interactions crucial for separation on this type of CSP. Acetic acid can improve peak shape.[7] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, balancing analysis time and column efficiency. |

| Temperature | 25 °C | Room temperature is a common starting point. Lower temperatures can sometimes improve resolution. |

| Detection | UV at 254 nm | The phenyl group of the analyte provides strong UV absorbance at this wavelength. |

| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |

Experimental Workflow: HPLC

Caption: HPLC workflow for chiral separation.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[10] It offers advantages such as faster separations, reduced solvent consumption, and compatibility with a wide range of CSPs.[10][]

3.2.1 SFC Protocol: A "Green" Alternative

The same polysaccharide and Pirkle-type columns used in HPLC can often be employed in SFC.[10][13]

Table 2: SFC Method Parameters

| Parameter | Recommended Conditions | Rationale |

| Column | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | These CSPs show excellent performance and broad applicability in SFC.[13] |

| Mobile Phase | CO2 / Methanol (e.g., 80:20, v/v) | Methanol is a common polar co-solvent in SFC that modulates retention and selectivity. |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis.[10] |

| Back Pressure | 150 bar | Maintains the mobile phase in a supercritical state. |

| Temperature | 40 °C | Elevated temperature can improve efficiency in SFC. |

| Detection | UV at 254 nm | Compatible with SFC systems. |

Experimental Workflow: SFC

Caption: SFC workflow for rapid chiral separation.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[14] For chiral separations, a chiral selector is added to the background electrolyte.

3.3.1 Chiral Selectors for CE

Cyclodextrins are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules.[7] For amino acid derivatives, charged cyclodextrins can provide enhanced selectivity.

3.3.2 CE Protocol: High-Efficiency Separation

Table 3: CE Method Parameters

| Parameter | Recommended Conditions | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Standard capillary dimensions for CE. |

| Background Electrolyte (BGE) | 25 mM Phosphate buffer, pH 2.5, containing 20 mM Sulfated-β-cyclodextrin | Low pH ensures the carboxyl group is protonated, and the analyte is cationic. The charged cyclodextrin provides strong chiral recognition. |

| Voltage | 20 kV | High voltage leads to shorter analysis times and higher efficiency. |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

| Detection | UV at 214 nm | Lower wavelength is often used in CE for better sensitivity of peptides and amino acids. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A common and reproducible injection method. |

Mechanism of Chiral Recognition in CE

Caption: Chiral recognition and separation in CE.

Data Analysis and Interpretation

The primary goals of data analysis are to determine the resolution between the enantiomeric peaks and to quantify their relative amounts.

-

Resolution (Rs): A measure of the degree of separation between two peaks. A baseline resolution (Rs ≥ 1.5) is generally desired for accurate quantification.

-

Enantiomeric Excess (%ee): A measure of the purity of a chiral sample. It is calculated as: %ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

Conclusion

The successful chiral separation of N-formyl-alpha-phenylglycine enantiomers is readily achievable using modern chromatographic and electrophoretic techniques. The choice of method will depend on the specific requirements of the analysis, such as sample throughput, solvent consumption, and desired resolution. By understanding the principles of chiral recognition and systematically optimizing the experimental parameters, researchers can develop robust and reliable methods for the analysis of this important class of molecules.

References

-

Berthod, A. (2006). Chiral Recognition Mechanisms. ACS Publications. [Link]

-

Bio-Rad Laboratories. An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

-

Cattrall, R. W. (1991). Chiral separation of phenylglycine enantiomers. ResearchGate. [Link]

-

Fagg, A. G. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products. [Link]

-

Layton, S. E. (2006). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

MDPI. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. MDPI. [Link]

-

National Center for Biotechnology Information. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PubMed Central. [Link]

-

National Center for Biotechnology Information. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PubMed Central. [Link]

-

National Center for Biotechnology Information. Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. PubMed. [Link]

-

National Center for Biotechnology Information. Capillary electrophoresis with (R)-(--)-N-(3,5-dinitrobenzoyl)-alpha-phenylglycine as chiral selector for separation of albendazole sulfoxide enantiomers and their analysis in human plasma. PubMed. [Link]

-

Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

-

RSC Publishing. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]

-

The Analytical Scientist. Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]

-

Wikipedia. N-Phenylglycine. Wikipedia. [Link]

Sources

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 2. N-Phenylglycine - Wikipedia [en.wikipedia.org]

- 3. repository.uncw.edu [repository.uncw.edu]

- 4. csfarmacie.cz [csfarmacie.cz]

- 5. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 10. chromatographyonline.com [chromatographyonline.com]

- 12. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. theanalyticalscientist.com [theanalyticalscientist.com]

- 14. bio-rad.com [bio-rad.com]

Application Note: Enzymatic Processing of 2-Formylamino-2-Phenyl-Propionic Acid

The following Application Note and Protocol Guide details the use of 2-formylamino-2-phenyl-propionic acid (also known as N-formyl-α-methyl-phenylglycine or N-formyl-α-phenylalanine ) in enzymatic reactions.

This guide focuses on the two primary applications of this compound:

-

Enzymatic Kinetic Resolution : Producing enantiopure quaternary amino acids.

-

Enzymatic Peptide Synthesis : Using the N-formyl derivative as an acyl donor.

Compound Overview & Significance

-

Compound Name : 2-Formylamino-2-phenyl-propionic acid[1]

-

CAS Number : 3381-60-0 (often associated with the (+)-enantiomer or racemate depending on the source)

-

Synonyms : N-Formyl-α-methyl-phenylglycine; N-Formyl-2-amino-2-phenylpropionic acid; N-Formyl-Cα-methyl-phenylalanine.[1]

-

Structure : A quaternary amino acid derivative where the alpha-carbon is substituted with a methyl group, a phenyl group, a carboxylic acid, and an N-formyl amino group.[1]

-

Significance :

-

Quaternary Center : The sterically hindered

-disubstituted carbon makes chemical synthesis of the enantiopure free amino acid difficult.[1] -

Peptidomimetics : The resulting amino acid, 2-amino-2-phenylpropionic acid , is a non-proteinogenic building block that imposes strong conformational constraints (helical or turn structures) when incorporated into peptides.[1]

-

Drug Development : Used in the design of proteolytically stable peptide drugs and enzyme inhibitors.

-

Primary Application: Enzymatic Kinetic Resolution

The most critical application of 2-formylamino-2-phenyl-propionic acid is as a substrate for enzymatic kinetic resolution .[1] Because the quaternary center is difficult to form asymmetrically via standard chemical catalysis, researchers often synthesize the racemic N-formyl derivative and use an acylase to selectively hydrolyze one enantiomer.[1]

Mechanism of Action

The enzyme Aminoacylase I (or specialized bacterial amidases) selectively hydrolyzes the amide bond of the L-enantiomer (or S-enantiomer) of the N-formyl substrate, releasing the free amino acid and formic acid. The D-enantiomer remains N-formylated.[1]

Protocol 1: Kinetic Resolution of Racemic 2-Formylamino-2-phenyl-propionic Acid

Objective : To separate racemic 2-formylamino-2-phenyl-propionic acid into (S)-2-amino-2-phenylpropionic acid (free) and (R)-2-formylamino-2-phenyl-propionic acid.

Materials

-

Substrate : Racemic 2-formylamino-2-phenyl-propionic acid (10–50 mM).[1]

-

Enzyme :[1][2][3][4][5][6][7][8]

-

Standard: Aminoacylase I (EC 3.5.1.[1]14) from Aspergillus melleus or Sus scrofa (Hog Kidney).[1] Note: Activity may be low due to steric hindrance.[1]

-

High-Performance: N-acylamino acid amidohydrolase from Mycoplana ramosa or Alcaligenes faecalis (specifically evolved for

-disubstituted substrates).[1]

-

-

Buffer : 0.1 M Tris-HCl or Phosphate Buffer, pH 7.5 – 8.0.

-

Cofactor :

or -

Additives : 5–10% DMSO (if substrate solubility is poor).[1]

Experimental Workflow

-

Preparation : Dissolve the racemic substrate in the buffer. Adjust pH to 7.5 with NaOH. Add cofactor (

is often preferred for bacterial acylases).[1] -

Initiation : Add the enzyme (enzyme loading ratio 1:10 to 1:100 w/w depending on specific activity).[1] Incubate at 30°C – 37°C with gentle shaking.

-

Monitoring : Monitor the reaction via HPLC (C18 column, Phosphate/Acetonitrile gradient). Look for the appearance of the free amino acid peak (earlier elution) and decrease of the N-formyl peak.

-

Termination : Stop reaction when conversion reaches 50% (theoretical maximum for resolution). Adjust pH to 5.0 to deactivate enzyme or heat to 60°C for 10 min.

-

Separation (Workup) :

-

Purification :

-

Aqueous: Neutralize and use ion-exchange chromatography (Dowex 50) to isolate the pure L-amino acid.

-

Organic: Evaporate solvent to recover the D-N-formyl derivative. This can be chemically deformylated (see Section 4) to yield the D-amino acid.

-

Data Visualization: Resolution Workflow

Caption: Workflow for the enzymatic resolution of 2-formylamino-2-phenyl-propionic acid into enantiopure L- and D- amino acids.

Secondary Application: Enzymatic Peptide Synthesis

2-Formylamino-2-phenyl-propionic acid can serve as an acyl donor in the enzymatic synthesis of sterically hindered peptides.[1] The N-formyl group acts as a minimal protecting group that mimics the natural N-terminal structure of bacterial proteins (N-formyl-methionine), making it compatible with certain metalloproteases.[1]

Protocol 2: Thermolysin-Catalyzed Coupling

Objective : To couple 2-formylamino-2-phenyl-propionic acid (Acyl Donor) with an amino acid amide (Nucleophile) to form a dipeptide.[1]

Materials

-

Acyl Donor : 2-Formylamino-2-phenyl-propionic acid (L-isomer preferred).[1]

-

Nucleophile : L-Phenylalanine amide (H-Phe-NH2) or similar hydrophobic amine.[1]

-

Enzyme : Thermolysin (EC 3.4.24.27).[1]

-

Solvent System : High-concentration organic cosolvent (e.g., 50% Ethyl Acetate or Toluene in buffer) to suppress hydrolysis and favor synthesis.[1]

Procedure

-

Mix : Combine Donor (50 mM) and Nucleophile (100 mM) in 0.1 M Tris-Maleate buffer (pH 7.0) containing 10 mM

and 50% Ethyl Acetate.[1] -

Enzyme Addition : Add Thermolysin (suspended or immobilized).

-

Reaction : Incubate at 40°C. The enzyme catalyzes the formation of the peptide bond between the carboxyl of the propionic acid derivative and the amine of the nucleophile.

-

Precipitation : The product, N-Formyl-2-amino-2-phenylpropionyl-L-phenylalanine amide , is often less soluble and may precipitate, driving the equilibrium forward.[1]

-

Isolation : Filter the precipitate or extract with organic solvent.[1]

Technical Notes & Troubleshooting

Deformylation (Removing the Protecting Group)

If the goal is to obtain the free amino acid from the N-formyl derivative (e.g., the unreacted D-isomer from Protocol 1), enzymatic deformylation is rare.[1] Chemical methods are standard:

-

Method : Dissolve in Methanolic HCl (1.0 M).

-

Condition : Incubate at 50°C for 2–4 hours.

-

Result : Quantitative removal of the formyl group to yield the methyl ester or free acid (depending on water content).

Steric Hindrance Challenges

The quaternary center at position 2 creates significant steric bulk.

-

Observation : Standard Acylase I may show <5% conversion in 24 hours.

-

Solution :

-

Use Mycoplana ramosa acylase (specifically evolved for this structure).[1]

-

Increase temperature to 45°C (if enzyme stability permits).

-

Use the ester derivative (Methyl 2-formylamino-2-phenylpropionate) and a Lipase (e.g., Candida antarctica Lipase B) for resolution, as lipases are often more tolerant of steric bulk than acylases.[1]

-

References

-

Sigma-Aldrich .[1] Product Specification: 2-Formylamino-2-phenyl-propionic acid (CAS 3381-60-0).[1] Link

-

Kaptein, B., et al. (1993) .[1][4] "Enzymatic Resolution of

-Disubstitutedngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Youshko, M. I., et al. (2004) .[1][5] "Aminoacylase I from Aspergillus melleus: Kinetics and enantioselectivity in the hydrolysis of N-acyl-alpha-amino acids." Tetrahedron: Asymmetry, 15(12), 1933-1936.[1] Link[1]

-

Chenault, H. K., et al. (1989) .[1] "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids." Journal of the American Chemical Society, 111(16), 6354-6364.[1] Link

-

Wakayama, M., et al. (1995) .[1] "Substrate specificity of N-acylamino acid amidohydrolase from Mycoplana ramosa." Bioscience, Biotechnology, and Biochemistry, 59(11).[1] (Key reference for quaternary substrates).

Sources

- 1. TW201019949A - Extracts of curcuma and methods of use thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sci-Hub. ChemInform Abstract: Enzymatic Resolution of α,α‐Disubstituted α‐Amino Acid Esters and Amides. / ChemInform, 1993 [sci-hub.jp]

- 5. Hot off the press - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. actanaturae.ru [actanaturae.ru]

- 8. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating 2-formylamino-2-phenyl-propionic acid in the Development of Novel Anti-inflammatory Agents

Introduction: The Rationale for Investigating 2-formylamino-2-phenyl-propionic acid

The global burden of inflammatory diseases, ranging from acute conditions to chronic debilitating illnesses such as rheumatoid arthritis and inflammatory bowel disease, necessitates a continuous search for novel therapeutic agents. The 2-arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members like ibuprofen and naproxen.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[2][3] This document outlines a comprehensive strategy for the preclinical evaluation of a novel compound, 2-formylamino-2-phenyl-propionic acid, as a potential anti-inflammatory agent.

The structural similarity of 2-formylamino-2-phenyl-propionic acid to known NSAIDs provides a strong rationale for its investigation. The introduction of a formylamino group may modulate the compound's physicochemical properties, target affinity, and metabolic stability, potentially leading to an improved efficacy or safety profile. These application notes provide a structured, multi-tiered approach to characterizing the anti-inflammatory potential of this compound, from initial in vitro screening to in vivo proof-of-concept studies.

Part 1: Synthesis and Characterization of 2-formylamino-2-phenyl-propionic acid

A plausible synthetic route for 2-formylamino-2-phenyl-propionic acid, based on established organic chemistry principles, is presented below.

Protocol 1: Synthesis of 2-formylamino-2-phenyl-propionic acid

Objective: To synthesize 2-formylamino-2-phenyl-propionic acid from 2-amino-2-phenyl-propionic acid.

Materials:

-

2-amino-2-phenyl-propionic acid

-

Formic acid

-

Acetic anhydride

-

Diethyl ether

-

Sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2-amino-2-phenyl-propionic acid in an excess of formic acid.

-

Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-formylamino-2-phenyl-propionic acid.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: In Vitro Evaluation of Anti-inflammatory Activity

The initial screening of a potential anti-inflammatory compound should be conducted using in vitro assays to determine its biological activity and mechanism of action in a controlled environment.[4][5]

Workflow for In Vitro Screening

Caption: Workflow for the in vitro evaluation of 2-formylamino-2-phenyl-propionic acid.

Protocol 2: Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of 2-formylamino-2-phenyl-propionic acid against COX-1 and COX-2 enzymes. This is a crucial step as many NSAIDs exert their effects through COX inhibition.[2]

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

2-formylamino-2-phenyl-propionic acid

-

Positive controls (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 590-611 nm

Procedure:

-

Prepare a stock solution of 2-formylamino-2-phenyl-propionic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, set up the following wells in triplicate: background, 100% initial activity, and inhibitor wells with serial dilutions of the test compound and positive controls.[6]

-

Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells.[6]

-

Add the test compound or positive control to the inhibitor wells and pre-incubate at 37°C for 10 minutes.[2]

-

Initiate the reaction by adding arachidonic acid to all wells except the background.

-

Add TMPD to all wells.

-

Immediately read the absorbance at 590 nm in a microplate reader at timed intervals.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation: Example COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| 2-formylamino-2-phenyl-propionic acid | Experimental Value | Experimental Value | Calculated Value |

| Ibuprofen (Reference) | ~15 | ~35 | ~0.43 |

| Celecoxib (Reference) | >100 | ~0.8 | >125 |

Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

Objective: To assess the effect of 2-formylamino-2-phenyl-propionic acid on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cultured macrophages.[7][8]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

2-formylamino-2-phenyl-propionic acid

-

Positive control (e.g., Dexamethasone)

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

-

ELISA kits for mouse TNF-α and IL-6

Procedure:

-

Cell Culture and Plating: Culture RAW 264.7 cells in DMEM with 10% FBS. Seed the cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[9]

-

Compound Treatment: Pre-treat the cells with various concentrations of 2-formylamino-2-phenyl-propionic acid or the positive control for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4 hours for TNF-α, 24 hours for IL-6).[7][9]

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

-

Data Analysis: Normalize the cytokine levels to the vehicle control and plot the dose-response curve.

Part 3: In Vivo Evaluation of Anti-inflammatory Activity

Following promising in vitro results, the anti-inflammatory efficacy of the compound should be evaluated in a living organism using an appropriate animal model of inflammation.[10]

Proposed Mechanism of Action

Caption: Proposed mechanism of action via inhibition of the cyclooxygenase pathway.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of 2-formylamino-2-phenyl-propionic acid in a widely used and well-characterized animal model.[11][12]

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

2-formylamino-2-phenyl-propionic acid

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin or Diclofenac)

-

Plethysmometer or digital calipers

-

Animal handling equipment

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6-8 per group): Vehicle control, positive control, and at least three dose levels of the test compound.

-

Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[13]

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11][14]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan).[13]

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Data Presentation: Example In Vivo Data

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |

| Vehicle Control | - | e.g., 0.85 ± 0.05 | - |

| Test Compound | 10 | Experimental Value | Calculated Value |

| Test Compound | 30 | Experimental Value | Calculated Value |

| Test Compound | 100 | Experimental Value | Calculated Value |

| Indomethacin | 10 | e.g., 0.30 ± 0.03 | e.g., 64.7% |

Conclusion and Future Directions

These protocols provide a robust framework for the initial preclinical evaluation of 2-formylamino-2-phenyl-propionic acid as a potential anti-inflammatory agent. The data generated from these studies will elucidate its mechanism of action, potency, and in vivo efficacy. Positive results would warrant further investigation, including more chronic models of inflammation, pharmacokinetic studies, and comprehensive safety and toxicology assessments, to fully characterize its therapeutic potential.

References

- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved February 12, 2024, from [Link]

-

Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of clinical nutrition, 78(5), 1003–1004. [Link]

-

Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5. [Link]

-

Bio-protocol. (2017). Carrageenan-induced paw edema assay. Retrieved February 12, 2024, from [Link]

-

ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

-

Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

-

Pérez-Sánchez, A., Barrajón-Catalán, E., Caturla, N., Castillo, J., Benavente-García, O., & Micol, V. (2014). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Cosmetics, 1(2), 106-121. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

-

Ledochowski, M., Murr, C., Jäger, M., & Fuchs, D. (2003). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of inflammation (London, England), 1(1), 4. [Link]

-

Ouellet, M., & Percival, M. D. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 2(4), 833–838. [Link]

-

Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Retrieved February 12, 2024, from [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Retrieved February 12, 2024, from [Link]

-

van der Kouwe, S., & Tytgat, J. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (68), e4211. [Link]

-

Kim, S. R., Lee, J. Y., Kim, J. H., & Lee, S. M. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Ultrasonography (Seoul, Korea), 39(2), 159–167. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved February 12, 2024, from [Link]

-

ResearchGate. (n.d.). Time-course and dose-response of lipopolysaccharide (LPS)-induced cytokine production. Retrieved February 12, 2024, from [Link]

-

Wang, W. J., Li, Y., Liu, Y. H., Li, Y. G., & Zhang, Y. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. International journal of molecular sciences, 13(10), 13221–13231. [Link]

-

Arora, S., Tripathy, A., & Das, A. M. (2013). Lipopolysaccharide-driven Th2 cytokine production in macrophages is regulated by both MyD88 and TRAM. The Journal of biological chemistry, 288(45), 32340–32352. [Link]

-

Semantic Scholar. (n.d.). LPS-induced cytokine production in human monocytes and macrophages. Retrieved February 12, 2024, from [Link]

-

Kim, D. H., Park, S. H., Kim, J. H., & Kim, H. J. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 28(6), 540–548. [Link]

-

Yamakawa, N., Suemasu, S., Kawamura, E., Higuchi, K., & Takeuchi, K. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of medicinal chemistry, 53(21), 7879–7882. [Link]

-

Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved February 12, 2024, from [Link]

-

Mikashima, H., Goto, K., Muramoto, Y., & Nakayama, T. (1984). Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. Arzneimittel-Forschung, 34(3), 280–286. [Link]

-

Zlatanova-Tenisheva, H., Ivanov, D., & Yotova, L. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 26(16), 8993. [Link]

-

Acar, Ç., Kaymak, F. B., & Er, M. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of enzyme inhibition and medicinal chemistry, 32(1), 730–739. [Link]

-

ResearchGate. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

-

Zlatanova-Tenisheva, H., Ivanov, D., & Yotova, L. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International journal of molecular sciences, 26(16), 8993. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved February 12, 2024, from [Link]

- Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.

-

ResearchGate. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved February 12, 2024, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]